REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C([O-])([O-])=O.[K+].[K+].[CH2:15]([O:19][C:20](Cl)=[O:21])[CH:16]([CH3:18])[CH3:17].[Br:23]N1C(C)(C)C(=O)N(Br)C1=O>O.C(Cl)Cl>[Br:23][C:8]1[CH:7]=[CH:6][C:4]([NH:5][C:20](=[O:21])[O:19][CH2:15][CH:16]([CH3:18])[CH3:17])=[CH:3][C:2]=1[F:1] |f:1.2.3|
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
473 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
663 g
|
Type
|
reactant
|
Smiles
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C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
987 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
39E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
32E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring via an addition funnel over 3 h so as
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
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TEMPERATURE
|
Details
|
maintain the mixture at gentle reflux
|
Type
|
ADDITION
|
Details
|
Gas evolves vigorously near the end of the addition
|
Type
|
ALIQUOT
|
Details
|
The organic phase was sampled for GC analysis 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by addition of 72 mL of conc. NH4OH
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
to pH by addition of 120 mL of conc. aq. HCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 1.5 L of CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
by gentle heating for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracting the aqueous layer with 500 mL of CH2Cl2
|
Type
|
ADDITION
|
Details
|
the combined organic layers were added
|
Type
|
STIRRING
|
Details
|
with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracting the aqueous layer with 3400 mL of CH2Cl2
|
Type
|
DISTILLATION
|
Details
|
The combined organics were distilled on a rotovap
|
Type
|
TEMPERATURE
|
Details
|
maintaining a constant volume
|
Type
|
TEMPERATURE
|
Details
|
the resulting thick slurry was cooled to 4E over 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (2×750 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NC(OCC(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1097 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 109.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |